molecular formula C11H10BrN3OS2 B438314 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 349443-83-0

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B438314
CAS No.: 349443-83-0
M. Wt: 344.3g/mol
InChI Key: FJAHITTUMBLPTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety substituted with a bromine atom at the para position. This compound is part of a broader class of 1,3,4-thiadiazole derivatives known for their anticancer, antimicrobial, and anti-inflammatory properties . Its molecular formula is C₁₁H₁₀BrN₃OS₂, with a molecular weight of 354.22 g/mol (calculated from and ).

Properties

IUPAC Name

4-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAHITTUMBLPTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

The thiadiazole ring is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions. This reaction proceeds as follows:

Reaction Conditions :

  • Reagents : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv), sodium hydroxide (2.0 equiv)

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 80°C, reflux for 6–8 hours

  • Yield : 65–70%

The product, 2-amino-5-mercapto-1,3,4-thiadiazole , is isolated via filtration and recrystallized from ethanol.

Alkylation to Introduce Ethylsulfanyl Group

The thiol group at position 5 undergoes alkylation with ethyl bromide:

Reaction Conditions :

  • Reagents : 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 equiv), ethyl bromide (1.5 equiv), potassium carbonate (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Temperature : 60°C, 4–6 hours

  • Yield : 75–80%

The product, 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine , is purified via column chromatography (silica gel, ethyl acetate/hexane 1:3).

Preparation of 4-Bromobenzoyl Chloride

Bromination of Benzamide (if starting from benzoic acid)

4-Bromobenzoic acid is converted to its acid chloride using thionyl chloride:

Reaction Conditions :

  • Reagents : 4-Bromobenzoic acid (1.0 equiv), thionyl chloride (3.0 equiv)

  • Solvent : Toluene

  • Temperature : 70°C, 3 hours

  • Yield : 90–95%

The crude 4-bromobenzoyl chloride is distilled under reduced pressure to remove excess thionyl chloride.

Coupling of Intermediates to Form Target Compound

Amide Bond Formation

The amine group of 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine reacts with 4-bromobenzoyl chloride in the presence of a base:

Reaction Conditions :

  • Reagents :

    • 5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)

    • 4-Bromobenzoyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → room temperature, 12 hours

  • Yield : 60–65%

The product is purified via recrystallization from methanol/water (4:1).

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6): δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 3.18 (q, J = 7.2 Hz, 2H, SCH2), 7.62–7.85 (m, 4H, Ar-H), 10.21 (s, 1H, NH).

  • IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Purity and Yield Optimization

StepParameterOptimal ConditionYield (%)
1.1SolventEthanol/water68
1.2Alkylating AgentEthyl bromide78
3.1Coupling AgentTriethylamine63

Alternative Synthetic Routes

One-Pot Thiadiazole Formation and Alkylation

A modified approach combines thiadiazole synthesis and alkylation in a single pot:

Reaction Conditions :

  • Reagents : Thiosemicarbazide, carbon disulfide, ethyl bromide, NaOH

  • Solvent : Ethanol

  • Temperature : 80°C, 8 hours

  • Yield : 55–60%

Use of Solid-Phase Catalysts

Recent studies report improved yields (70–75%) using Amberlyst-15 as a catalyst for the alkylation step.

Challenges and Troubleshooting

  • Side Reactions : Over-alkylation may occur if excess ethyl bromide is used.

  • Purification : Silica gel chromatography is critical to separate unreacted starting materials.

  • Scale-Up : Industrial production requires continuous flow systems to maintain yield consistency.

Industrial Applications and Patents

The compound’s structural analogs are protected under patents for agricultural applications, emphasizing its role as a herbicide intermediate. Key patents describe similar coupling methods using aryl benzoyl chlorides and heterocyclic amines .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-brominated benzamide.

    Substitution: Substituted benzamide derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant biological activities. The following sections detail its applications in various fields:

Antimicrobial Activity

Research has shown that compounds containing thiadiazole rings can exhibit antimicrobial properties. For instance, studies have evaluated the efficacy of similar thiadiazole derivatives against various bacterial strains and fungi. The mechanism of action often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Potential

The anticancer properties of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been explored through molecular docking studies and in vitro assays. Compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.

Enzyme Inhibition

The sulfonamide group present in the compound can mimic natural substrates, allowing it to inhibit specific enzymes. This property is crucial for the development of drugs targeting metabolic pathways in pathogens or cancer cells.

Case Studies

Several case studies highlight the applications and effectiveness of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide:

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibited promising activity against resistant strains.

Case Study 2: Anticancer Activity

In vitro studies on breast cancer cell lines demonstrated that derivatives containing the thiadiazole moiety showed significant cytotoxic effects. Molecular docking suggested strong binding affinities to targets involved in cancer progression.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethylsulfanyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Benzamide/Thiadiazole) Molecular Weight (g/mol) Key Biological Activities/Findings Reference
4-Bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide (Target Compound) 4-Br (benzamide); 5-EtS (thiadiazole) 354.22 Anticancer (theoretical, based on class trends)
4-Chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Cl (benzamide); 5-EtS (thiadiazole) 299.80 Higher solubility than bromo analogue
2-Bromo-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide 2-Br (benzamide); 4-MeO-Bn (thiadiazole) 394.67 Enhanced lipophilicity; antifungal activity
4-Fluoro-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide (4f) 4-F (benzamide); 5-pyridinyl (thiadiazole) 300.31 Moderate anticancer activity
N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide 4-(Me₂N)SO₂ (benzamide); 4-Cl-BnS (thiadiazole) 455.98 Antimicrobial and anti-inflammatory potential

Substituent Effects on Activity

Halogen Substitution:

  • Bromo vs. Chloro : Bromine substitution (as in the target compound) increases molecular weight and lipophilicity compared to chloro analogues (e.g., 4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide). Bromine’s larger atomic radius may enhance π-π stacking or hydrophobic interactions in biological targets, as seen in , where bromo-substituted derivatives exhibited 100% protection at 60 mg/kg in anticancer assays .
  • Positional Isomerism : The 2-bromo isomer () shows distinct activity compared to the 4-bromo derivative, likely due to steric hindrance or altered electronic effects .

Thiadiazole Modifications:

  • Ethylsulfanyl (EtS) vs. Aromatic Groups : The ethylsulfanyl group in the target compound offers moderate electron-donating effects and flexibility, contrasting with rigid aromatic substituents like pyridinyl () or 4-methoxybenzyl (). Pyridinyl derivatives (e.g., 4f) exhibit moderate anticancer activity due to improved hydrogen bonding with target proteins .
  • Sulfonamide vs. Benzamide Linkages : Sulfonamide derivatives (e.g., ) show enhanced solubility and broader pharmacological profiles, but benzamide derivatives like the target compound may exhibit higher specificity for enzymes like PI3Kα (analogous to ) .

Pharmacological and Spectroscopic Comparisons

  • Anticancer Activity : Bromo-substituted derivatives (e.g., ) outperform fluoro- and methoxy-substituted analogues in cytotoxicity assays, likely due to enhanced DNA intercalation or kinase inhibition .
  • Spectroscopic Data : The target compound’s IR and NMR spectra would resemble ’s derivatives, with characteristic N-H (≈3200 cm⁻¹) and C=O (≈1680 cm⁻¹) stretches in IR, and aromatic proton signals at δ 7.5–8.2 ppm in ¹H NMR .

Biological Activity

4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can be represented as follows:

  • IUPAC Name : 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
  • Molecular Formula : C10H11BrN4OS2
  • Molecular Weight : 317.25 g/mol

This compound features a bromine atom on the benzene ring and an ethylsulfanyl group attached to the thiadiazole moiety. The presence of these functional groups contributes to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide have been evaluated for their ability to inhibit cancer cell proliferation. A study demonstrated that derivatives targeting the epidermal growth factor receptor (EGFR) exhibited significant anti-proliferative effects against breast cancer cell lines (MCF-7 and SK-BR-3) and lung cancer cells (A549) .

Cell LineIC50 (µM)Reference
MCF-712.5
SK-BR-38.0
A54915.0

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial activity. In vitro studies indicate that such compounds can inhibit the growth of various bacterial strains. For example, a derivative with a similar structure was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the low micromolar range .

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus10
Escherichia coli15

The mechanism of action for 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is believed to involve interaction with specific molecular targets within cells. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling pathways. The binding affinity to these targets can lead to downstream effects that inhibit cell proliferation and induce apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of thiadiazole derivatives:

  • Anti-inflammatory Activity : A study synthesized various N-{[5-(substituted)-1,3,4-thiadiazole-2-yl]} carbamothioyl derivatives using a microwave-assisted approach and assessed their anti-inflammatory properties through carrageenan-induced paw edema models in rats. Results indicated significant anti-inflammatory effects for several derivatives .
  • Cytotoxicity Studies : In another research effort, cytotoxicity assays were performed on different cancer cell lines using compounds structurally related to 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide. The findings confirmed that these compounds could effectively reduce cell viability in a dose-dependent manner .

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

The compound is synthesized via cyclization and substitution reactions. A typical approach involves:

  • Reacting a substituted carboxylic acid derivative (e.g., 4-bromobenzoic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (90–100°C for 3–5 hours) to form the thiadiazole core .
  • Subsequent alkylation or sulfanylation at the 5-position of the thiadiazole ring using ethyl mercaptan or ethyl disulfide in basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification via recrystallization from DMSO/water mixtures (2:1 ratio) yields the final product .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Core FormationPOCl₃, 90°C, 3 h~65–75
SulfanylationEthyl mercaptan, K₂CO₃, DMF, RT~50–60

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological characterization includes:

  • ¹H/¹³C NMR : To confirm the presence of the ethylsulfanyl group (δ ~2.5–3.0 ppm for SCH₂CH₃) and aromatic protons (δ ~7.5–8.0 ppm for bromobenzamide) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds in thiadiazole: ~1.68–1.72 Å) and confirms stereoelectronic effects of the bromo substituent .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 357.98 for C₁₁H₁₀BrN₃OS₂) .

Q. How can researchers screen this compound for preliminary biological activity?

Initial screening involves:

  • Antimicrobial Assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
  • Enzyme Inhibition Studies : Testing against bacterial phosphatases (e.g., acps-PPtase) via spectrophotometric monitoring of substrate hydrolysis rates .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data under varying experimental conditions?

Discrepancies in activity (e.g., variable MIC values) may arise from:

  • Solubility Differences : Use DMSO stock solutions standardized to ≤1% (v/v) to avoid solvent interference .
  • pH-Dependent Stability : Perform stability studies via HPLC at physiological pH (7.4) and acidic/alkaline conditions to assess degradation .
  • Synergistic Effects : Combine with β-lactam antibiotics in checkerboard assays to identify fractional inhibitory concentration (FIC) indices .

Q. How can computational modeling predict the compound’s interaction with bacterial targets?

  • Molecular Docking : Use AutoDock Vina to model binding to acps-PPtase (PDB ID: 1XFN). The bromobenzamide moiety may occupy hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds with catalytic residues .
  • MD Simulations : GROMACS simulations (50 ns) assess binding stability via root-mean-square deviation (RMSD) analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.